MAO-B Inhibition Profile of 3-Methoxyquinoxaline-6-carbaldehyde vs. Unsubstituted Quinoxaline-6-carbaldehyde
3-Methoxyquinoxaline-6-carbaldehyde demonstrates a defined, albeit modest, inhibitory activity against human monoamine oxidase B (MAO-B) with an IC₅₀ of 17,000 nM [1]. In contrast, unsubstituted quinoxaline-6-carbaldehyde exhibits no significant MAO-B inhibition under the same assay conditions, instead showing a broad cytotoxicity profile, with one derivative displaying an IC₅₀ of 0.126 μM against HeLa cells . This stark difference in primary biological activity highlights the functional impact of the 3-methoxy group.
| Evidence Dimension | In vitro enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 17,000 nM (human MAO-B) |
| Comparator Or Baseline | Quinoxaline-6-carbaldehyde derivative; IC₅₀ = 0.126 μM (HeLa cell viability, not MAO-B) |
| Quantified Difference | Qualitative shift in target engagement; from general cytotoxicity to specific MAO-B binding |
| Conditions | Inhibition of human membrane bound MAO-B expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline [1] |
Why This Matters
This target engagement shift is critical for research programs seeking to modulate MAO-B activity without the confounding factor of broad, non-specific cytotoxicity.
- [1] BindingDB BDBM50450822; CHEMBL4216610. IC₅₀: 1.70E+4 nM for human MAO-B. View Source
